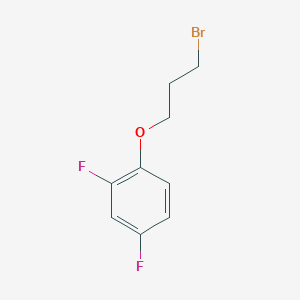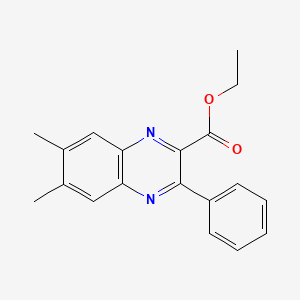
3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester, involves various methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclization of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions for 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester are not detailed in the search results.Aplicaciones Científicas De Investigación
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities . They can interact with various targets, receptors, or microorganisms, making them potential candidates for cancer treatment .
Anti-Microbial Activity
Quinoxaline derivatives have shown significant anti-microbial activity . They can act against a variety of microorganisms, making them useful in the development of new antimicrobial drugs .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant properties . This makes them potential candidates for the development of drugs to treat convulsive disorders .
Anti-Tuberculosis Activity
Quinoxaline derivatives have demonstrated anti-tuberculosis activity . They could potentially be used in the development of new drugs to treat tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have shown anti-malarial activity . They could potentially be used in the development of new drugs to treat malaria .
Anti-Leishmanial Activity
Quinoxaline derivatives have demonstrated anti-leishmanial activity . They could potentially be used in the development of new drugs to treat leishmaniasis .
Anti-HIV Activity
Quinoxaline derivatives have shown anti-HIV activity . They could potentially be used in the development of new drugs to treat HIV .
Anti-Inflammatory Activity
Quinoxaline derivatives have demonstrated anti-inflammatory activity . They could potentially be used in the development of new drugs to treat inflammatory conditions .
Mecanismo De Acción
Target of Action
Ethyl 6,7-dimethyl-3-phenylquinoxaline-2-carboxylate, also known as 3-Phenyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester, is a derivative of quinoxaline . Quinoxaline derivatives have been found to have a wide range of targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Quinoxaline derivatives have been found to affect a variety of biochemical pathways . .
Result of Action
Quinoxaline derivatives have been found to have a wide range of effects, including anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activities .
Propiedades
IUPAC Name |
ethyl 6,7-dimethyl-3-phenylquinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-4-23-19(22)18-17(14-8-6-5-7-9-14)20-15-10-12(2)13(3)11-16(15)21-18/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVBSARHCIPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



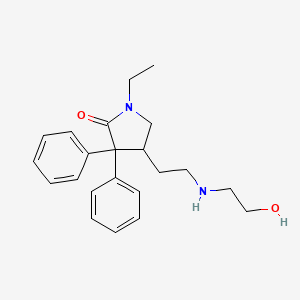
![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
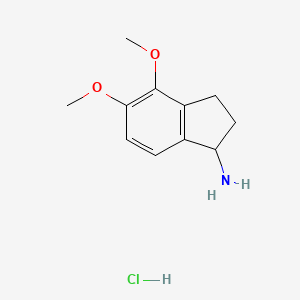
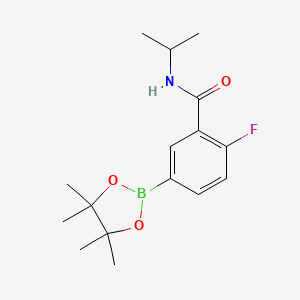
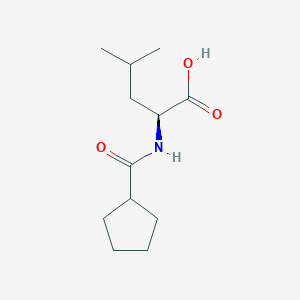
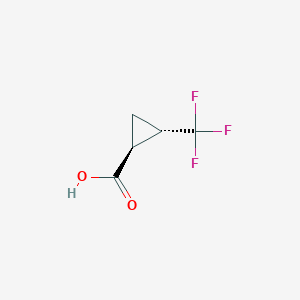
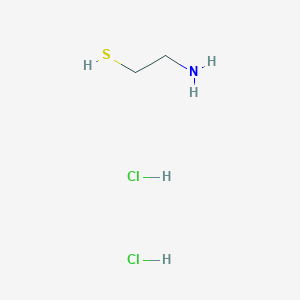
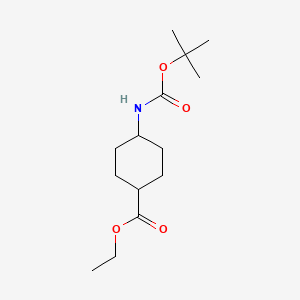
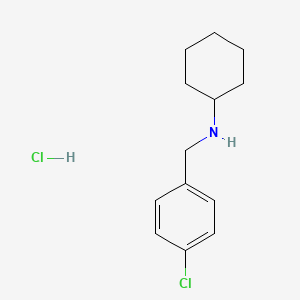
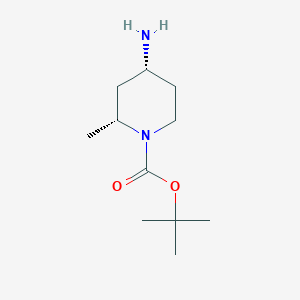

![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)

